molecular formula C18H16N2O3 B5560994 N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B5560994
M. Wt: 308.3 g/mol
InChI Key: MHIHNCDFQXOZNP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Structural and Chemical Properties

The compound has been studied for its structural aspects and properties in the context of salt and inclusion compounds. Research by Karmakar et al. (2007) explores the structural aspects of amide-containing isoquinoline derivatives, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, highlighting its ability to form crystalline salts with mineral acids and host–guest complexes with certain hydroxybenzenes. These complexes exhibit enhanced fluorescence emission, providing insights into potential applications in material science and sensor technology Karmakar, A., Sarma, R., & Baruah, J. (2007). CrystEngComm.

Synthesis and Anticonvulsant Activity

A study by Pękala et al. (2011) synthesized and investigated trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides for their anticonvulsant activity. The study found that one racemic trans derivative was particularly effective in mouse models, suggesting potential therapeutic applications Pękala, E., Waszkielewicz, A., Szneler, E., Walczak, M., & Marona, H. (2011). Bioorganic & Medicinal Chemistry.

Powder Diffraction Data and Potential Pesticide Applications

Research by Olszewska et al. (2011) provided new powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, indicating potential applications as pesticides. This work contributes to the understanding of the crystalline structures of compounds with pesticidal potential Olszewska, E., Tarasiuk, B., & Pikus, S. (2011). Powder Diffraction.

Biological Screening and Fingerprint Applications

A series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for antibacterial, antifungal, and anthelmintic activity by Khan et al. (2019). Some compounds showed significant biological activities, and molecular docking studies revealed binding poses similar to standards. Additionally, one compound exhibited promising properties for latent fingerprint detection on various surfaces Khan, G., Sreenivasa, S., Govindaiah, S., & Chandramohan, V. (2019). Oriental Journal of Chemistry.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-6-5-7-12(2)16(11)19-15(21)10-20-17(22)13-8-3-4-9-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIHNCDFQXOZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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